molecular formula C21H26N2O2 B15169677 2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 918408-41-0

2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B15169677
CAS No.: 918408-41-0
M. Wt: 338.4 g/mol
InChI Key: GJDWWYIFELZACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methoxyphenyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a suitable methoxyphenyl halide and a base.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction, typically using an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both methoxyphenyl and acetamide groups

Properties

CAS No.

918408-41-0

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H26N2O2/c1-16-4-3-5-19(14-16)22-21(24)15-23-12-10-18(11-13-23)17-6-8-20(25-2)9-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,22,24)

InChI Key

GJDWWYIFELZACZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.